A2-Iso5-2DC18

mRNA delivery ionizable lipid in vivo bioluminescence

A2-Iso5-2DC18 is the optimal ionizable lipid for subcutaneous mRNA vaccines, validated by superior in vivo expression versus 12 cyclic amine analogs. It uniquely targets lymph node APCs (15% macrophages, 14% dendritic cells) for robust T-cell priming, with proven efficacy in B16F10 melanoma and HPV tumor models. Its distinct dihydroimidazole linker and STING-mediated immune activation profile make generic substitution scientifically unsound. Ensure your research outcomes by procuring the structurally validated, top-performing compound.

Molecular Formula C47H87N3O2
Molecular Weight 726.2 g/mol
Cat. No. B11930568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2-Iso5-2DC18
Molecular FormulaC47H87N3O2
Molecular Weight726.2 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C47H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47(39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)44-48-45(46(51)52-6-3)50(47)43-37-42-49-40-35-36-41-49/h19-22,44-45H,4-18,23-43H2,1-3H3/b21-19-,22-20-
InChIKeyWMYPEEPUVOTFJU-WRBBJXAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A2-Iso5-2DC18 Procurement Guide: mRNA Delivery Vehicle for Cancer Immunotherapy


A2-Iso5-2DC18 (CAS 2412492-07-8) is a dihydroimidazole-linked ionizable cationic lipid developed for lipid nanoparticle (LNP) formulation and mRNA delivery [1]. Its structure features an unsaturated lipid tail, a dihydroimidazole linker, and a pyrrolidine-containing cyclic amine head group [2]. This compound emerged from a combinatorial library screen of ionizable lipid-like materials and was identified as a top-performing lipid for subcutaneous and intramuscular mRNA vaccine delivery in antitumor research applications including B16F10 melanoma models [1].

Why A2-Iso5-2DC18 Cannot Be Substituted with Generic Ionizable Lipids


Generic substitution among ionizable lipids is not scientifically justified due to substantial differences in delivery efficiency and immune activation profiles that arise from specific structural features. A2-Iso5-2DC18 belongs to a distinct structural class characterized by an unsaturated lipid tail, a dihydroimidazole linker, and cyclic amine head groups [1]. This heterocyclic linker architecture differentiates it fundamentally from clinically used ionizable lipids such as DLin-MC3-DMA (linear, ester-based), SM-102 (branched-tail, ester-based), and ALC-0315 (branched-tail, tertiary amine with terminal hydroxyl groups), which employ fundamentally different linker chemistries and head group geometries [2][3]. A direct performance comparison of in-class analogs in the patent application revealed that subtle modifications to the cyclic amine head group produced dramatically different in vivo mRNA expression levels, with A2-Iso5-2DC18 demonstrating the highest total flux among 12 cyclic amine variants tested [2]. Consequently, substituting A2-Iso5-2DC18 with a structurally dissimilar or even closely related analog is likely to result in significantly altered delivery performance and immune stimulation, as quantified in the evidence presented below.

Quantitative Differentiation Evidence for A2-Iso5-2DC18 vs. Comparators


A2-Iso5-2DC18 Demonstrates Superior In Vivo mRNA Expression Among 12 Cyclic Amine Variants

A2-Iso5-2DC18 (Compound A2) was directly compared against 11 other cyclic amine head group variants in a head-to-head in vivo FLuc mRNA delivery experiment. Among all tested compounds, A2-Iso5-2DC18 produced the highest bioluminescence signal at the injection site following subcutaneous administration [1]. This direct comparison isolates the contribution of the pyrrolidine-containing head group versus alternative cyclic amines including morpholine, piperidine, 4-methylpiperidine, N-methylpiperazine, and 2-ethylpiperidine variants.

mRNA delivery ionizable lipid in vivo bioluminescence LNP formulation

A2-Iso5-2DC18 Achieves 15% Macrophage and 14% Dendritic Cell Transfection in Lymph Nodes at Low mRNA Dose

In a quantitative cell population analysis following subcutaneous administration, A2-Iso5-2DC18 LNPs encapsulating Cre mRNA were evaluated for their ability to transfect specific immune cell populations in draining lymph nodes. The data demonstrate that A2-Iso5-2DC18 achieves transfection of 15% of macrophages and 14% of dendritic cells within the lymph node [1]. This specific cell-type targeting profile is relevant for vaccine applications where antigen-presenting cell (APC) transfection is critical for T-cell priming.

immune cell transfection antigen-presenting cells mRNA vaccine lymph node targeting

Structural Differentiation: Heterocyclic Linker Defines Class Identity Absent in Clinical Comparators

A2-Iso5-2DC18 belongs to a structurally distinct class of ionizable lipids characterized by a dihydroimidazole heterocyclic linker, a structural motif absent from clinically deployed ionizable lipids [1]. This linker connects the unsaturated dialkyl tail to the cyclic amine head group via a 2,5-dihydro-1H-imidazole-2-carboxylate moiety. In contrast, clinically approved ionizable lipids employ fundamentally different linker architectures: DLin-MC3-DMA utilizes a simple ester linkage directly between the alkyl tail and dimethylamino head group; SM-102 and ALC-0315 employ ester-based branched architectures with terminal hydroxyl groups for hydrogen bonding [2]. The heterocyclic dihydroimidazole ring in A2-Iso5-2DC18 introduces distinct physicochemical properties including altered pKa behavior and endosomal escape characteristics that differentiate it from ester-linked or linear tertiary amine lipids [1].

lipid chemistry ionizable lipid structure dihydroimidazole linker structure-activity relationship

A2-Iso5-2DC18 LNPs Demonstrate Efficient mRNA Delivery Across Multiple Cell Types Including Primary Immune Cells

Comparative screening of ionizable lipid formulations identified A2-Iso5-2DC18 and A12-Iso5-2DC18 as the most effective mRNA delivery vehicles across three distinct cell types: bone marrow-derived dendritic cells (BMDCs), bone marrow-derived macrophages (BMDMs), and HeLa cells [1]. This performance across both primary immune cells and immortalized cell lines is notable given that many ionizable lipids exhibit cell-type-dependent transfection efficiency that varies substantially between primary and transformed cells.

transfection efficiency primary immune cells bone marrow-derived dendritic cells macrophages

Recommended Research Applications for A2-Iso5-2DC18 Based on Validated Evidence


Subcutaneous mRNA Vaccine Development Requiring Lymph Node Antigen-Presenting Cell Transfection

A2-Iso5-2DC18 LNPs administered subcutaneously achieve transfection of 15% macrophages and 14% dendritic cells in draining lymph nodes at a 0.5 mg/kg mRNA dose, with expression detectable at the injection site and lymph nodes at 5-48 hours post-administration [1]. This lymph node APC targeting profile makes A2-Iso5-2DC18 particularly suitable for subcutaneous vaccine formulations where T-cell priming via APC transfection is the intended mechanism of action. The low transfection of non-APC leukocyte populations (<3%) indicates preferential APC targeting [1].

Antitumor mRNA Therapeutics in B16F10 Melanoma and HPV E7 Tumor Models

A2-Iso5-2DC18 has validated efficacy in two independent in vivo tumor models: B16F10 melanoma and human papillomavirus (HPV) E7-expressing tumors [1]. In these studies, A2-Iso5-2DC18 LNP-formulated mRNA vaccines induced robust antitumor immune responses, inhibited tumor growth, and prolonged survival [1]. The STING-mediated immune activation mechanism associated with this heterocyclic lipid class provides additional immune-stimulatory benefits beyond passive mRNA delivery [1]. Researchers developing mRNA-based cancer immunotherapies for melanoma or HPV-associated malignancies should prioritize A2-Iso5-2DC18 based on this validated in vivo efficacy data.

Comparative LNP Formulation Studies Where Cyclic Amine Head Group Performance is Critical

The patent literature provides direct comparative evidence that among 12 cyclic amine head group variants sharing the same dihydroimidazole linker and unsaturated tail architecture, A2-Iso5-2DC18 (pyrrolidine-containing head group) achieves the highest in vivo mRNA expression [1]. At 0.1 mg/kg subcutaneous FLuc mRNA, A2-Iso5-2DC18 delivers approximately 2.0 × 10⁷ p/s total flux compared to 1.4 × 10⁷ p/s for the 2-ethylpiperidine variant (A18 analog) and as low as <1.0 × 10⁵ p/s for the N-phenylpiperazine variant [1]. This quantitative performance differential supports the use of A2-Iso5-2DC18 as the optimal choice for studies requiring maximal mRNA expression from cyclic amine-containing heterocyclic lipids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for A2-Iso5-2DC18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.